molecular formula C8H16N2O2 B13271364 (2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid

(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid

Cat. No.: B13271364
M. Wt: 172.22 g/mol
InChI Key: BKRBHBJBIWHKNK-COBSHVIPSA-N
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Description

(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid is a chiral amino acid derivative It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid is unique due to its specific chiral configuration and the presence of both amino and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2R)-2-amino-3-(1-methylpyrrolidin-2-yl)propanoic acid

InChI

InChI=1S/C8H16N2O2/c1-10-4-2-3-6(10)5-7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t6?,7-/m1/s1

InChI Key

BKRBHBJBIWHKNK-COBSHVIPSA-N

Isomeric SMILES

CN1CCCC1C[C@H](C(=O)O)N

Canonical SMILES

CN1CCCC1CC(C(=O)O)N

Origin of Product

United States

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